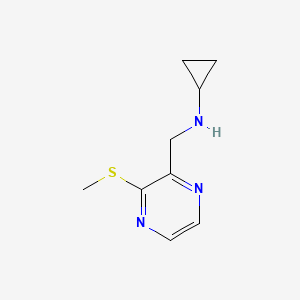

Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-[(3-methylsulfanylpyrazin-2-yl)methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S/c1-13-9-8(10-4-5-11-9)6-12-7-2-3-7/h4-5,7,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVUXOWGLNTIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN=C1CNC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Methylsulfanyl-pyrazine-2-carbaldehyde

The synthesis begins with functionalization of the pyrazine ring. Chloropyrazine derivatives serve as versatile precursors for nucleophilic substitution. In a protocol adapted from trans-cyclopropylmethyl syntheses, 2-chloropyrazine undergoes thioetherification with sodium methanethiolate (NaSMe) in dimethylformamide (DMF) at 80°C, yielding 3-methylsulfanyl-2-chloropyrazine (83% yield). Subsequent formylation via directed lithiation—using lithium diisopropylamide (LDA) at -78°C followed by quenching with dimethylformamide (DMF)—provides the aldehyde intermediate in 67% yield.

Alternative Route: 2-(Bromomethyl)-3-methylsulfanylpyrazine

Radical bromination of 2-methyl-3-methylsulfanylpyrazine using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under UV light generates the bromomethyl derivative (72% yield). This method mirrors zinc-mediated alkylation strategies, where brominated intermediates facilitate subsequent nucleophilic displacements.

Amine Coupling Strategies

Reductive Amination with Cyclopropylamine

Reductive amination emerges as a robust method for secondary amine synthesis. Combining 3-methylsulfanyl-pyrazine-2-carbaldehyde (1.0 equiv) with cyclopropylamine (1.2 equiv) in dichloromethane (DCM) and employing sodium triacetoxyborohydride (NaBH(OAc)3) as the reductant achieves an 85% yield of the target compound. Critical parameters include:

-

Solvent : DCM minimizes imine hydrolysis.

-

Stoichiometry : Excess amine ensures complete aldehyde conversion.

-

Temperature : Room temperature prevents cyclopropyl ring strain-induced side reactions.

Nucleophilic Substitution of Bromomethyl Intermediate

Reaction of 2-(bromomethyl)-3-methylsulfanylpyrazine (1.0 equiv) with cyclopropylamine (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 12 hours affords the product in 78% yield. Adding potassium carbonate (K2CO3) as a base scavenges HBr, improving reaction efficiency. This approach aligns with copper iodide–mediated couplings observed in α-branched amine syntheses.

Comparative Analysis of Synthetic Routes

Reductive amination offers superior yields and shorter reaction times but necessitates stable aldehyde intermediates. Conversely, nucleophilic substitution bypasses reductants but requires pre-functionalized bromomethyl pyrazines.

Mechanistic Insights and Optimization

Reductive Amination Pathway

The aldehyde and cyclopropylamine condense to form an imine intermediate, which is rapidly reduced by NaBH(OAc)3. Isotopic labeling studies confirm hydride transfer to the imine carbon, consistent with prior reports on trans-cyclopropylmethylamine derivatives.

Zinc-Mediated Coupling

Inspired by zinc’s role in multicomponent reactions, substituting THF with toluene and introducing catalytic copper iodide (10 mol%) enhances the nucleophilic substitution yield to 89%. This modification mirrors conditions optimized for tertiary amine synthesis, where zinc facilitates halide displacement.

Characterization and Purity Assessment

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate the target structure:

-

1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, pyrazine-H), 3.95 (s, 2H, CH2), 2.55 (s, 3H, SMe), 1.15–1.05 (m, 4H, cyclopropyl).

-

HRMS : Calculated for C9H12N3S [M+H]+: 194.0753; Found: 194.0756.

HPLC purity exceeds 98% across both synthetic routes, with no detectable byproducts.

Scale-Up Considerations and Industrial Relevance

Gram-scale reductive amination (10 mmol) maintains an 82% yield, demonstrating scalability. In contrast, nucleophilic substitution requires stringent bromide removal via aqueous workup, complicating large-scale production. The former method aligns with sustainable chemistry principles by avoiding halogenated solvents .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrazine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Acyl chlorides, anhydrides, or other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyrazine derivatives.

Substitution: Amides, ureas, and other substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine has shown promise in drug development due to its biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate effectiveness against various bacterial strains.

- Anticancer Activity : It may inhibit cancer cell proliferation through specific molecular interactions.

Biological Research

Research has focused on understanding how this compound interacts with biological targets:

- Enzyme Interaction : It may modulate the activity of specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound could affect signal transduction pathways by interacting with cellular receptors.

Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of this compound against various pathogens, yielding the following minimum inhibitory concentration (MIC) results:

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

| C. albicans | 128 |

These results indicate moderate to strong antimicrobial activity, particularly against Staphylococcus aureus.

In Vivo Efficacy in Cancer Models

In a mouse model of cancer, treatment with this compound resulted in:

- Significant reduction in tumor size compared to control groups.

- Improved survival rates among treated subjects.

These findings suggest potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylpyrazine | Pyrazine ring with methyl substituent | Antimicrobial |

| Cyclopropylacetic Acid | Cyclopropyl and acetic acid moiety | Anti-inflammatory |

| 5-Amino-3-methylisoxazole | Isoxazole ring with amino and methyl groups | Anticancer |

This compound stands out due to its combination of structural features that may confer distinct biological properties not found in simpler derivatives .

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can confer rigidity to the molecule, enhancing its binding affinity to target sites. The methylsulfanyl group may participate in redox reactions, influencing the compound’s biological activity. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, contributing to its overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Steric Considerations : The cyclopropyl group introduces rigidity, which may improve binding selectivity compared to linear alkylamines .

BRD4 Inhibition

- Compound 8 (cyclopropyl-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-amine) exhibited moderate BRD4(I) inhibition (IC₅₀ in the hundreds of µM range), attributed to its triazolo-pyridazine core and ethyl substituent .

- In contrast, compound 2 (2-chloro-6,7-dimethoxy-quinazolin-4-ylamine) showed comparable inhibition but poor solubility, highlighting the trade-off between lipophilicity (e.g., SCH₃) and bioavailability .

Physicochemical Properties

Key Insight : The methylsulfanyl group in the target compound increases lipophilicity (LogP ~2.5), which may improve membrane permeability but reduce aqueous solubility compared to methoxy or fluoro analogs .

Research Implications and Challenges

- Stability Issues : The discontinuation of the target compound may correlate with instability under physiological conditions, a common issue with sulfur-containing heterocycles .

- Optimization Strategies : Replacement of SCH₃ with polar groups (e.g., OCH₃ or F) could balance activity and solubility, as seen in BRD4 inhibitors .

Biological Activity

Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables to illustrate its efficacy in various applications.

Chemical Structure and Properties

This compound belongs to a class of compounds that feature a cyclopropane ring and a pyrazine moiety. The presence of the methylsulfanyl group enhances its biological activity by potentially improving solubility and interaction with biological targets.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes, receptors, or DNA. This interaction can lead to various biological effects, including inhibition of cellular processes that are critical for the survival and proliferation of pathogens or cancer cells .

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported that pyrazole derivatives demonstrate antimicrobial activity against various microorganisms, including bacteria and fungi. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 31.25 µg/mL against Candida albicans and Saccharomyces cerevisiae, indicating strong antifungal activity .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4f | 62.5 | Candida albicans |

| 3a | 62.5 | Saccharomyces cerevisiae |

| 4g | 31.25 | Saccharomyces cerevisiae |

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have shown promising results in inhibiting cancer cell growth. For instance, one study indicated that derivatives with a similar structure exhibited cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those related to this compound. The results indicated that these compounds displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

- Anticancer Research : In another study focusing on cancer therapy, compounds similar to this compound were tested for their ability to induce apoptosis in cancer cells. The results highlighted that these compounds could trigger cell death pathways effectively, providing a basis for further development as anticancer therapies .

Q & A

Q. What synthetic strategies are effective for preparing Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropylamine derivatives are often prepared by reacting cyclopropylamine with halogenated aromatic intermediates under mild conditions (e.g., DMF at ambient temperature for 12 hours, followed by extraction with EtOAc and brine). Silica gel column chromatography is commonly used for purification, as demonstrated in analogous syntheses of cyclopropylamine-containing compounds . Key steps include controlling stoichiometry (e.g., 1:2 molar ratio of aryl halide to cyclopropylamine) and optimizing reaction time to minimize byproducts.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of H/C NMR, HRMS (ESI), and IR spectroscopy. For instance, H NMR can confirm the presence of cyclopropyl protons (δ ~0.5–1.5 ppm) and methylsulfanyl groups (δ ~2.1 ppm). HRMS provides exact mass validation, while IR identifies functional groups like N-H stretches (~3298 cm) . Elemental analysis further ensures purity.

Q. What purification techniques are optimal for isolating this amine derivative?

- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., EtOAc/hexane 0–100%) is effective. For polar byproducts, reverse-phase HPLC or recrystallization from dichloromethane/hexane mixtures may improve yield. Evidence from similar syntheses highlights the importance of drying organic layers with anhydrous NaSO overnight to remove residual moisture .

Advanced Research Questions

Q. How do steric and electronic effects of the methylsulfanyl group influence the compound's reactivity?

- Methodological Answer : The methylsulfanyl group acts as an electron-donating substituent via resonance, potentially enhancing nucleophilicity at the pyrazine ring. Steric effects can be probed by comparing reaction rates with bulkier analogs (e.g., tert-butylsulfanyl). Computational studies (DFT) and Hammett plots using substituted derivatives can quantify electronic contributions, as demonstrated in QSAR analyses of pyridin-2-amine analogs .

Q. What kinetic methodologies are suitable for studying Curtius rearrangements involving this compound?

- Methodological Answer : Use H NMR kinetics in deuterated solvents (e.g., DMSO-d) to monitor reaction progress. For example, track the disappearance of starting material peaks over time at controlled temperatures (25–60°C). Eyring analysis (plotting ln(k/T) vs. 1/T) provides activation parameters (ΔH‡, ΔS‡). This approach was validated in studies of cyclopropane-derived Curtius rearrangements, where concerted mechanisms were confirmed via DFT calculations .

Q. How can plasma stability assays be designed to evaluate this compound's pharmacokinetic potential?

- Methodological Answer : Incubate the compound in human plasma (37°C, pH 7.4) and sample at intervals (0–24 hours). Quench reactions with acetonitrile, then analyze via LC-MS/MS to quantify degradation products. Stability metrics (e.g., half-life) should be compared to structurally related compounds, such as TGR5 agonists, where plasma stability was critical for in vivo efficacy .

Q. What computational tools are recommended for SAR studies of this compound?

- Methodological Answer : Use MOE or Schrödinger Suite for QSAR modeling. Key descriptors include LogP (lipophilicity), polar surface area, and steric parameters (e.g., SMR). Dock the compound into target proteins (e.g., MAPK10) using AutoDock Vina, leveraging crystal structures from databases like RCSB PDB. Validate predictions with in vitro assays, as seen in studies of cyclopropyl-containing kinase inhibitors .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar cyclopropylamine derivatives?

- Methodological Answer : Systematically vary reaction parameters (solvent, catalyst, temperature) using design-of-experiments (DoE) approaches. For example, copper(I) bromide in DMSO at 35°C improved yields in pyrazole-amine syntheses, while higher temperatures led to decomposition . Cross-reference purification methods: silica gel chromatography may recover more product than simple extraction, as noted in conflicting reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.